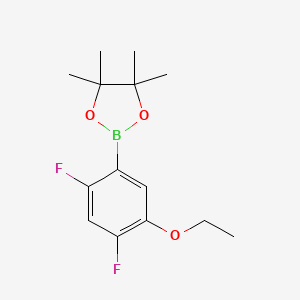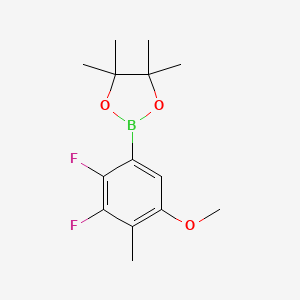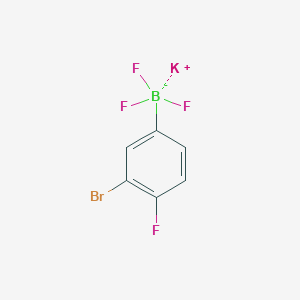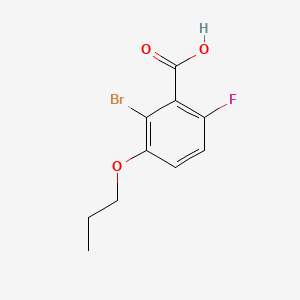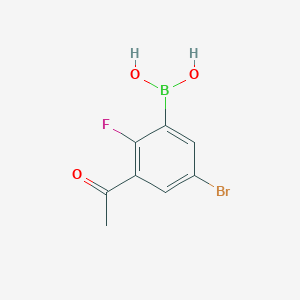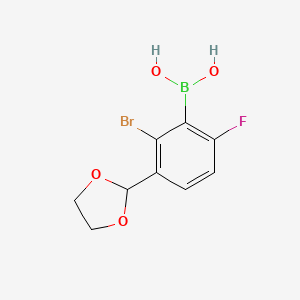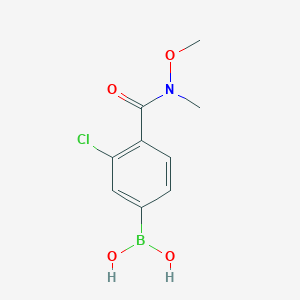
5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic ester functional group This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(Dimethylamino)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.
Reduction: The compound can be reduced to form the corresponding borane or borohydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: 5-(Dimethylamino)-2-methylphenylboronic acid.
Reduction: 5-(Dimethylamino)-2-methylphenylborane.
Substitution: Biaryl or alkenyl derivatives depending on the halide used in the Suzuki-Miyaura reaction.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, boronic esters are used as probes for the detection of carbohydrates and other biomolecules. The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-protein interactions.
Medicine: Boronic esters have potential applications in drug delivery systems. They can be used to create responsive drug delivery systems that release therapeutic agents in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes.
Industry: In the industrial sector, boronic esters are used in the production of polymers and materials with unique properties. They can be incorporated into polymer backbones to create materials with enhanced mechanical strength, thermal stability, and chemical resistance.
Mecanismo De Acción
The mechanism by which 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester exerts its effects is primarily through its ability to form covalent bonds with other molecules. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, to form stable covalent adducts. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of reversible covalent bonds with biomolecules.
Molecular Targets and Pathways: In biological systems, the compound can target diol-containing biomolecules, such as carbohydrates and glycoproteins. The reversible covalent bonding with these biomolecules allows for the modulation of their activity and function, making the compound useful in biochemical assays and drug delivery systems.
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- 4-(Dimethylamino)phenylboronic acid pinacol ester
- 2-Methylphenylboronic acid pinacol ester
Comparison: 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester is unique due to the presence of both the dimethylamino group and the methyl group on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse applications compared to similar compounds. For example, the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, which can be advantageous in certain chemical and biological applications.
Propiedades
IUPAC Name |
N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-11-8-9-12(17(6)7)10-13(11)16-18-14(2,3)15(4,5)19-16/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBICYRAMZYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



